2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Beschreibung
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. Key structural features include:
- 1-methyl substitution on the triazole ring.
- Sulfanyl linker connecting the triazoloquinoxaline moiety to an acetamide group.
- N-(2,4,6-trimethylphenyl)acetamide as the terminal substituent, providing steric bulk and hydrophobicity.
Similar triazoloquinoxaline derivatives have demonstrated antitumor activity, particularly as topoisomerase II (TopoII) inhibitors, with mechanisms involving DNA intercalation, cell cycle arrest, and apoptosis induction .
Eigenschaften
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-12-9-13(2)19(14(3)10-12)23-18(27)11-28-21-20-25-24-15(4)26(20)17-8-6-5-7-16(17)22-21/h5-10H,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKVAXUTPCZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA. DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its normal function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This disruption can interfere with the DNA’s ability to replicate and transcribe, which can lead to cell death.
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways related toDNA replication and transcription . Disruption of these processes can lead to cell cycle arrest and apoptosis, or programmed cell death.
Result of Action
The compound’s intercalation of DNA can lead to cell cycle arrest and apoptosis . This makes it a potential anticancer agent, as it can selectively induce death in cancer cells. In fact, similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have shown promising anti-proliferative evaluations against HepG2, HCT-116, and MCF-7 cells.
Biologische Aktivität
The compound 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a novel derivative belonging to the triazoloquinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections provide a comprehensive overview of the biological activity associated with this compound.
Molecular Formula and Structure
- Molecular Formula : C16H18N4OS
- IUPAC Name : 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
The compound features a triazoloquinoxaline core with a sulfanyl group and a trimethylphenyl acetamide side chain. This unique structure is responsible for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance:
- Cytotoxicity : Compounds similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives have shown IC50 values in the low micromolar range against melanoma (A375) and breast cancer (MCF-7) cell lines .
- Mechanism of Action : The mechanism often involves induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Triazoloquinoxaline derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Several derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics .
- Antitubercular Activity : Some quinoxaline derivatives have been reported to possess antitubercular properties against Mycobacterium tuberculosis, indicating their potential in treating resistant strains .
Antiparasitic Activity
Triazoloquinoxalines have been investigated for their effects on parasitic infections:
- Activity Against Schistosoma mansoni : Certain derivatives have shown efficacy in vitro against this parasite, which causes schistosomiasis in humans .
Table of Biological Activities
Case Studies
- El-Adl et al. Study : This study synthesized various triazoloquinoxaline derivatives and evaluated their anti-proliferative activities against multiple cancer cell lines including HepG2 (liver cancer) and HCT116 (colon cancer), demonstrating that certain derivatives acted as effective DNA intercalators .
- Ezzat et al. Research : Focused on the design of A2B adenosine receptor antagonists based on the triazoloquinoxaline scaffold. Their findings indicated that modifications to the hydrophobic aryl tail significantly enhanced cytotoxicity against triple-negative breast adenocarcinoma cells .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C18H20N4OS
- Molecular Weight : 344.44 g/mol
- Structural Features : The compound includes a triazole ring fused to a quinoxaline structure with a sulfanyl group and a substituted acetamide moiety.
Anticancer Properties
Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer activity. Notably:
- Cell Line Studies : In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported that certain derivatives displayed IC50 values in the micromolar range against these cell lines, indicating potent anticancer effects .
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to intercalate DNA. This interaction disrupts DNA replication and transcription processes in cancer cells. Molecular docking studies have provided insights into the binding modes of these compounds with DNA .
Phosphodiesterase Inhibition
Another significant application is as an inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE2. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in cellular signaling pathways related to cancer progression and other diseases .
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazoloquinoxaline derivatives against multiple cancer cell lines. Among them, compound d12 was identified as particularly potent with IC50 values significantly lower than traditional chemotherapeutics such as doxorubicin .
| Compound | HepG2 IC50 (μM) | HCT116 IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| d12 | 22.08 ± 2.1 | 27.13 ± 2.2 | 17.12 ± 1.5 |
| Doxorubicin | 7.94 ± 0.6 | 8.07 ± 0.8 | 6.75 ± 0.4 |
Case Study 2: PDE Inhibition
Research has indicated that compounds similar to 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide effectively inhibit PDE2 activity in cellular models. This inhibition was correlated with increased intracellular cAMP levels and subsequent downstream effects on cell proliferation and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Core Heterocycles: The target compound’s single triazoloquinoxaline core contrasts with bis-triazoloquinoxaline (enhanced DNA binding ) and triazole-nitroquinoxaline (electron-withdrawing nitro group ).
- Substituent Effects :
- Synthesis : The target compound’s synthesis is unspecified, but analogs use diverse methods, including click chemistry () and traditional heterocyclic reactions ().
Compounds:
- Bis-triazoloquinoxaline derivatives showed superior TopoII inhibition (IC50 ~0.8 µM) and apoptosis induction in Caco-2 cells. The bis-heterocyclic structure enhances DNA intercalation, while the 4-fluorophenyl group improves target affinity via electron-withdrawing effects .
- Target Compound : The trimethylphenyl group may reduce solubility but improve membrane permeability. Methyl groups could sterically hinder enzyme binding compared to smaller substituents like fluorine.
Compound (11f):
- The nitroquinoxaline-triazole hybrid (11f) lacks reported TopoII activity but highlights the role of nitro groups in redox modulation and cytotoxicity. Its phenylthiazol moiety may target kinase pathways .
Oxadiazole-Thiazole Derivatives:
- While biological data are absent, the thiazole-oxadiazole core is associated with antimicrobial and anticancer activities.
Research Findings and Trends
- TopoII Inhibition: Bis-triazoloquinoxalines () outperform mono-triazolo derivatives, suggesting that additional heterocycles enhance DNA interaction. The target compound’s single triazole ring may limit potency but reduce off-target effects.
- Substituent Optimization : Electron-withdrawing groups (e.g., fluorine) improve enzyme binding, while methyl groups (target compound) may enhance bioavailability but require solubility-enhancing formulations.
- Synthetic Accessibility : Click chemistry () offers regioselectivity advantages over classical methods (), though scalability varies.
Vorbereitungsmethoden
Core Triazoloquinoxaline Synthesis
The triazolo[4,3-a]quinoxaline scaffold is typically synthesized via copper-catalyzed cyclization reactions. A representative method involves reacting N-(2-iodophenyl)-N-methyl-2-butynamide with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours under inert gas, using CuI (5 mol%) and K₂CO₃ as a base. This tandem reaction proceeds through azide-alkyne cycloaddition followed by intramolecular cyclization to yield the triazoloquinoxaline core.
Key reaction parameters:
Sulfanyl-Acetamide Side Chain Introduction
The sulfanyl moiety is introduced via nucleophilic substitution or thiol-ene reactions. In one approach, the triazoloquinoxaline intermediate undergoes thiolation using thiourea or potassium thioacetate in ethanol under reflux, followed by coupling with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the presence of K₂CO₃.
Critical considerations:
Functionalization of the Aromatic Substituent
The 2,4,6-trimethylphenyl group is introduced via Ullmann coupling or Friedel-Crafts alkylation. A preferred method involves reacting 2,4,6-trimethylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by deprotonation with triethylamine (TEA) to form the acetamide precursor.
Optimization Strategies
Catalyst and Solvent Screening
Comparative studies reveal CuI outperforms CuBr or CuCl in cyclization yield (94% vs. 72–85%). Solvent screening shows DMSO > DMF > acetonitrile in reaction efficiency due to superior coordination with copper.
Temperature and Time Dependence
Elevating temperature beyond 80°C accelerates decomposition, while shorter reaction times (<6 hours) lead to incomplete cyclization.
Purification Techniques
Column chromatography (petroleum ether:ethyl acetate = 10:1) achieves >95% purity, while recrystallization from ethanol/water mixtures offers scalable alternatives.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 94 | 95 |
| Thiolation | 88 | 92 |
| Acetamide coupling | 85 | 90 |
Challenges and Mitigation
Steric Hindrance
The 2,4,6-trimethylphenyl group imposes steric constraints during coupling. Using excess chloroacetanilide (1.2 equiv) and prolonged reaction times (12 hours) improves yields.
Byproduct Formation
Azide dimerization is suppressed by slow NaN₃ addition and strict temperature control.
Industrial Scalability Considerations
-
Solvent replacement: Replacing DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalyst recycling: CuI recovery via aqueous extraction achieves 80% reuse efficiency.
Emerging Methodologies
Recent advances include photoinduced thiol-ene reactions for side-chain installation, reducing reliance on toxic thiolating agents .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with triazole and quinoxaline precursors. Key steps include:
- Sulfanyl-Acetamide Coupling : Reacting 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Amide Formation : Coupling the intermediate with 2,4,6-trimethylaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Optimization : Adjusting solvents (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield (>70%) and purity (>95%). Monitor progress via TLC and confirm with NMR .
Critical Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Solvent | Polar aprotic (DMF) | Enhances solubility of intermediates |
| Temperature | 60–80°C | Balances reaction rate and side-product formation |
| Catalyst | EDC/HOBt | Ensures efficient amide bond formation |
Q. How can researchers confirm the structural integrity and purity of this compound?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : Confirm substituent positions (e.g., methyl groups on quinoxaline and trimethylphenyl) via ¹H and ¹³C spectra. Key signals include δ 2.3 ppm (trimethylphenyl CH₃) and δ 8.1–8.5 ppm (quinoxaline protons) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₂₃N₅O₂S: 457.15) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
- Modifications : Systematically alter substituents on the triazole (e.g., replacing methyl with ethyl) or trimethylphenyl (e.g., introducing halogens) .
- Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify potency trends .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like EGFR or topoisomerase II .
Example SAR Table :
| Substituent | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| -CH₃ (parent) | 12.3 ± 1.2 | EGFR |
| -Cl | 8.7 ± 0.9 | Topoisomerase II |
| -OCH₃ | >20 | Inactive |
Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified), culture conditions, and assay protocols .
- Orthogonal Validation : Confirm activity with alternative methods (e.g., apoptosis flow cytometry alongside MTT) .
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .
Q. What computational tools can predict metabolic stability or toxicity of this compound?
- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP ~3.2), CYP450 inhibition, and hepatotoxicity .
- Reaction Pathway Simulation : Apply quantum mechanics (e.g., Gaussian) to model degradation pathways under physiological pH .
Methodological Challenges and Solutions
Q. Why does solubility vary significantly between analogs, and how can this be addressed?
- Issue : The trimethylphenyl group reduces aqueous solubility.
- Solutions :
- Introduce polar groups (e.g., -OH, -COOH) on the acetamide moiety .
- Use co-solvents (e.g., PEG-400) in in vivo studies to enhance bioavailability .
Q. How can researchers validate target engagement in complex biological systems?
- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- CETSA : Monitor thermal stabilization of target proteins via western blot .
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